Molecular Weight and Lipophilicity Shift vs. 4-Methylpiperidine Analog (CAS 853333-51-4)
The target compound (CAS 853333-52-5) has a molecular weight of 295.4 g/mol, which is 28.1 g/mol (8.7%) lower than its closest AldrichCPR analog, 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-yl)quinoline (CAS 853333-51-4, MW 323.5 g/mol) . The pyrrolidine ring (5-membered) vs. 4-methylpiperidine (6-membered with methyl branch) substitution reduces molecular weight, topological polar surface area (tPSA typically ~3–5 Ų lower for pyrrolidine vs. N-methylpiperidine due to reduced rotatable bond count), and computed logP by an estimated 0.5–0.8 log units based on fragment-based calculations of cyclic amine contributions [1]. This quantitative difference places the target compound in a more fragment-like physicochemical space (MW < 300) compared to its analog, which is relevant for fragment-based drug discovery and lead-likeness criteria [2]. The two compounds share the same quinoline-thiazole core, ensuring that any differential screening hit can be attributed specifically to the amine substitution.
| Evidence Dimension | Molecular weight and physicochemical profile |
|---|---|
| Target Compound Data | MW 295.4 g/mol; pyrrolidine substituent; estimated cLogP ~3.8–4.2 |
| Comparator Or Baseline | 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-yl)quinoline (CAS 853333-51-4): MW 323.5 g/mol; 4-methylpiperidine substituent; estimated cLogP ~4.5–5.0 |
| Quantified Difference | ΔMW = -28.1 g/mol (8.7% reduction); estimated ΔcLogP ≈ -0.5 to -0.8 log units |
| Conditions | Calculated physicochemical properties based on Sigma-Aldrich product data and fragment-based estimation methods |
Why This Matters
For screening library procurement, the lower molecular weight and reduced lipophilicity of CAS 853333-52-5 make it a distinct chemical probe for target classes where piperidine-containing analogs may exceed desirable lipophilicity thresholds or show promiscuous binding.
- [1] Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868–873. (Methodology for cLogP fragment contribution estimation). View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
